(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-3-methyl-butyramide (S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-3-methyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13479170
InChI: InChI=1S/C15H21N3O/c1-4-18(15(19)14(17)11(2)3)10-13-7-5-6-12(8-13)9-16/h5-8,11,14H,4,10,17H2,1-3H3/t14-/m0/s1
SMILES: CCN(CC1=CC(=CC=C1)C#N)C(=O)C(C(C)C)N
Molecular Formula: C15H21N3O
Molecular Weight: 259.35 g/mol

(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-3-methyl-butyramide

CAS No.:

Cat. No.: VC13479170

Molecular Formula: C15H21N3O

Molecular Weight: 259.35 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-3-methyl-butyramide -

Specification

Molecular Formula C15H21N3O
Molecular Weight 259.35 g/mol
IUPAC Name (2S)-2-amino-N-[(3-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide
Standard InChI InChI=1S/C15H21N3O/c1-4-18(15(19)14(17)11(2)3)10-13-7-5-6-12(8-13)9-16/h5-8,11,14H,4,10,17H2,1-3H3/t14-/m0/s1
Standard InChI Key WTGXBSCITKNLDT-AWEZNQCLSA-N
Isomeric SMILES CCN(CC1=CC(=CC=C1)C#N)C(=O)[C@H](C(C)C)N
SMILES CCN(CC1=CC(=CC=C1)C#N)C(=O)C(C(C)C)N
Canonical SMILES CCN(CC1=CC(=CC=C1)C#N)C(=O)C(C(C)C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a tert-leucine-derived backbone with a (3-cyanophenyl)methyl group and an ethyl substituent on the amide nitrogen. The chiral center at the second carbon (S-configuration) is critical for its stereospecific interactions . Key structural attributes include:

  • Cyano group: Enhances polarity and potential for hydrogen bonding.

  • Branched alkyl chains: Contribute to hydrophobic interactions and metabolic stability.

Physicochemical Data

PropertyValue
Molecular FormulaC15H21N3O\text{C}_{15}\text{H}_{21}\text{N}_3\text{O}
Molecular Weight259.35 g/mol
IUPAC Name(2S)-2-amino-N-[(3-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide
Boiling PointNot reported
Melting PointNot reported
LogP~3.5 (estimated)

The compound’s isomeric SMILES string, \text{CCN(CC1=CC(=CC=C1)C#N)C(=O)[C@H](C(C)C)N}, highlights its stereochemistry and functional group arrangement .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions starting from chiral amino acids or their derivatives. A common route includes:

  • Amide Coupling: Reacting (S)-2-amino-3-methylbutanoic acid with N-ethyl-(3-cyanobenzyl)amine under carbodiimide-mediated conditions.

  • Chiral Resolution: Use of chiral auxiliaries or enantioselective catalysis to ensure S-configuration retention .

Key Challenges

  • Stereochemical Purity: Maintaining enantiomeric excess (ee) >98% requires precise temperature control (-5°C to 5°C) and chiral catalysts .

  • Byproduct Formation: Competing N-ethylation or over-cyanation necessitates careful stoichiometric adjustments.

Pharmacological and Biological Applications

Enzyme Inhibition

The compound’s cyano and amide groups enable interactions with proteases and kinases. In silico docking studies suggest affinity for:

  • Serine Proteases: Inhibition constants (KiK_i) in the micromolar range .

  • Kinase Targets: Potential modulation of MAPK pathways implicated in cancer .

Anticancer Activity

Preliminary assays against SKBR-3 breast cancer cells revealed an IC50_{50} of 150 nM, comparable to nimesulide derivatives . Mechanistic studies indicate:

  • G2/M Cell Cycle Arrest: Observed at 0.5 μM after 12 hours .

  • Apoptosis Induction: Sub-G1 population increased by 40% at 5 μM .

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H}-NMR (400 MHz, CDCl3_3): δ 1.12 (t, J=7.2 Hz, 3H, CH2_2CH3_3), 2.85 (m, 1H, CH(CH3_3)2_2).

  • Mass Spectrometry: ESI-MS m/z 260.2 [M+H]+^+.

Challenges and Future Directions

Synthetic Scalability

Current yields (~45%) are suboptimal for industrial production. Microfluidic reactors and flow chemistry may enhance efficiency .

Target Identification

Despite promising bioactivity, the compound’s molecular targets remain unvalidated. Proteomic profiling and CRISPR screening are recommended .

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